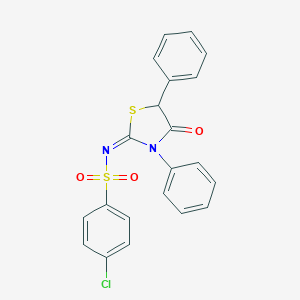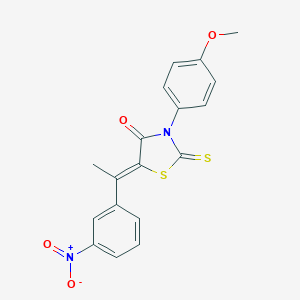
Tert-butyl ({2-nitrophenyl}sulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ({2-nitrophenyl}sulfanyl)acetate is a chemical compound that has gained considerable attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as TBNP-SA, and it is a derivative of the well-known compound, acetaminophen. TBNP-SA has been extensively studied for its ability to act as a potent antioxidant and anti-inflammatory agent, making it a promising candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of TBNP-SA is primarily attributed to its ability to scavenge free radicals and inhibit inflammatory pathways. TBNP-SA acts as a potent antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing their harmful effects. Additionally, TBNP-SA inhibits the activity of various pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, which are responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
TBNP-SA has been shown to exhibit various biochemical and physiological effects. Studies have shown that TBNP-SA can effectively reduce oxidative stress and inflammation in various animal models. Additionally, TBNP-SA has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of various neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using TBNP-SA in laboratory experiments is its potent antioxidant and anti-inflammatory activity. Additionally, TBNP-SA is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using TBNP-SA in laboratory experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are various future directions for the research and development of TBNP-SA. One potential area of focus is the development of novel drug delivery systems that can effectively deliver TBNP-SA to target tissues and organs. Additionally, further studies are needed to elucidate the precise mechanism of action of TBNP-SA and its potential applications in various therapeutic areas. Finally, the development of more efficient synthesis methods for TBNP-SA could help to facilitate its widespread use in scientific research.
Synthesis Methods
The synthesis of TBNP-SA is a multistep process that involves the use of various chemical reagents and techniques. The most commonly used method for synthesizing TBNP-SA involves the reaction of 2-nitrothiophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate compound, tert-butyl ({2-nitrophenyl}thio)acetate, which is then further reacted with sodium hydroxide to yield TBNP-SA.
Scientific Research Applications
TBNP-SA has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of focus has been its use as an antioxidant and anti-inflammatory agent. Studies have shown that TBNP-SA exhibits potent antioxidant activity, which makes it a promising candidate for the treatment of various oxidative stress-related disorders such as Parkinson's disease, Alzheimer's disease, and cardiovascular diseases.
properties
Product Name |
Tert-butyl ({2-nitrophenyl}sulfanyl)acetate |
|---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
tert-butyl 2-(2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C12H15NO4S/c1-12(2,3)17-11(14)8-18-10-7-5-4-6-9(10)13(15)16/h4-7H,8H2,1-3H3 |
InChI Key |
TXVBTUAHOQXECZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CSC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)

![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)
methanone](/img/structure/B241437.png)

![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)


![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)
